Dopamine Receptor Subtype Binding Affinity: 100-Fold Functional Differentiation Between C1- and C2-Substituted Indolizine Methanol Analogs
Structurally elaborated analogs bearing the indolizin-1-ylmethanol scaffold exhibit markedly weaker affinity at the dopamine D1 receptor compared to the C2-substituted positional isomer at the dopamine D2 receptor, establishing the C1 hydroxymethyl group as a selectivity determinant. The (R)-7-dipropylamino-5,6,7,8-tetrahydro-indolizin-1-yl)-methanol derivative (Ki = 100,000 nM at bovine D1 receptor, [³H]SCH-23390 displacement in CHO cells) shows 100-fold lower binding affinity than the C2 regioisomer (R)-7-dipropylamino-5,6,7,8-tetrahydro-indolizin-2-yl)-methanol (Ki = 1,000 nM at bovine D2 receptor, [³H]pramipexole displacement in CHO cells) [1][2]. This quantitative gap demonstrates that the attachment point of the hydroxymethyl group on the indolizine core governs receptor subtype engagement.
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Indolizin-1-yl methanol analog (C1-substituted): Ki = 100,000 nM at bovine D1 dopamine receptor |
| Comparator Or Baseline | Indolizin-2-yl methanol analog (C2-substituted): Ki = 1,000 nM at bovine D2 dopamine receptor |
| Quantified Difference | 100-fold affinity gap; C1-analog is weaker at D1 vs. C2-analog at D2 |
| Conditions | In vitro radioligand displacement assay; [3H]SCH-23390 (D1) and [3H]pramipexole (D2) in CHO cells stably expressing bovine cloned receptors |
Why This Matters
Selecting the correct positional isomer is essential for CNS-targeted SAR programs aiming at dopamine receptor subtype selectivity; using the 2-isomer will yield a different pharmacological profile.
- [1] BindingDB. BDBM50105727: Ki data for ((R)-7-Dipropylamino-5,6,7,8-tetrahydro-indolizin-1-yl)-methanol at bovine D1 dopamine receptor. BindingDB, 2009. View Source
- [2] BindingDB. BDBM50105737: Ki data for ((R)-7-Dipropylamino-5,6,7,8-tetrahydro-indolizin-2-yl)-methanol at bovine D2 dopamine receptor. BindingDB, 2009. View Source
